(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
CAS No.:
Cat. No.: VC16554267
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10F2N2O |
---|---|
Molecular Weight | 212.20 g/mol |
IUPAC Name | (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Standard InChI | InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)/t8-/m0/s1 |
Standard InChI Key | CBGXQEBAKDRZNY-QMMMGPOBSA-N |
Isomeric SMILES | C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1N |
Canonical SMILES | C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the benzazepine class, featuring a seven-membered azepine ring fused to a benzene moiety. The (3S) stereochemistry at the amino-bearing carbon and 7,9-difluoro substitutions on the aromatic ring define its unique spatial and electronic properties. The IUPAC name systematically describes its structure: a tetrahydro-1-benzazepin-2-one core with amino and fluorine functional groups.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀F₂N₂O | |
Molecular Weight | 212.20 g/mol | |
IUPAC Name | (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
SMILES Notation | C1CC2=C(C(=C(C=C2F)F)NC1=O)N | |
InChI Key | CBGXQEBAKDRZNY-QMMMGPOBSA-N |
The fluorine atoms at positions 7 and 9 introduce electronegative centers, influencing electron distribution and intermolecular interactions. This substitution pattern is critical for modulating bioavailability and target binding affinity.
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis involves multi-step organic reactions, typically starting from fluorinated benzene precursors. Key steps include:
-
Ring Formation: Cyclization of appropriately substituted aniline derivatives to construct the benzazepine core.
-
Stereochemical Control: Asymmetric catalysis or chiral resolution to ensure the (3S) configuration, crucial for pharmacological activity.
-
Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution.
Reaction conditions (temperature: 60–80°C, pH 7–9) are carefully optimized to maximize yield (>75%) and enantiomeric excess (>98%).
Analytical Validation
Post-synthetic characterization employs:
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine positions, while ¹H NMR verifies ring saturation and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% by area normalization) using C18 columns with acetonitrile/water mobile phases.
-
Mass Spectrometry: ESI-MS validates molecular weight (m/z 212.20 [M+H]⁺).
Supplier | Purity | Packaging | Price Range (USD) |
---|---|---|---|
AChemBlock | ≥95% | 50 mg | $120–$150 |
EvitaChem | ≥98% | 100 mg | $200–$250 |
AstaTech Inc. | ≥97% | 250 mg | $450–$500 |
Prices reflect small-scale procurement; bulk purchases may reduce costs by 20–30%.
Future Directions
Research Opportunities
-
Target Identification: High-throughput screening against GPCR libraries.
-
Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and amino group substituents.
-
Pharmacokinetic Studies: In vivo absorption and distribution profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume